[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid
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Overview
Description
“[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C14H18BNO5 . It is also known by other names such as “1-Boc-5-methoxyindole-2-boronic acid”, “N-Boc-5-methoxyindole-2-boronic acid”, and "1-tert-butoxycarbonyl-5-methoxy-1h-indol-2-ylboronic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C2N(C(=O)OC(C)(C)C)C(=CC2=C1)B(O)O
. This indicates that the compound contains a methoxy group (OCH3) and a tert-butoxycarbonyl group (C(=O)OC©©C) attached to a phenyl ring, which is further connected to a boronic acid group (B(O)O). Chemical Reactions Analysis
This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis. It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical And Chemical Properties Analysis
The compound is a solid with a melting point range of 102-107 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 291.11 g/mol .Scientific Research Applications
-
N-Boc-5-methoxy-2-indolylboronic acid
- Application Summary : This compound is used as a reactant in various chemical reactions .
- Methods of Application : It is used in the preparation of dihalogenated pyrazoles via dipolar cycloaddition by palladium-catalyzed cross-coupling processes and in the Suzuki-Miyaura cross-coupling . It is also used in the synthesis of the isocryptolepine alkaloid and its related skeletons using a modified Pictet-Spengler reaction .
- Results or Outcomes : The outcomes of these reactions would depend on the specific conditions and reactants used. Unfortunately, no specific quantitative data or statistical analyses were provided .
-
N-Boc-indole-2-boronic acid
- Application Summary : This compound is also used as a reactant in various chemical reactions .
- Methods of Application : It is involved in Suzuki-Miyaura cross-coupling reactions, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions . It is also used in a synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .
- Results or Outcomes : As with the previous compound, the outcomes of these reactions would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .
- N-Boc-pyrrole-2-boronic acid MIDA ester
- Application Summary : This compound is used as a starting material for the synthesis of marine natural product pentabromopseudilin . It is also used to prepare 5,5′-(3,4-dihexylthiophene-2,5-diyl)bis(1H-pyrrole-2-carbaldehyde), a key intermediate for the synthesis of thiophene based novel macrocycles .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Unfortunately, no specific experimental procedures or technical details were provided .
- Results or Outcomes : The outcomes of these syntheses would depend on the specific conditions and reactants used. No specific quantitative data or statistical analyses were provided .
Safety And Hazards
properties
IUPAC Name |
[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOQISLJFDJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672827 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
CAS RN |
1309981-67-6 |
Source
|
Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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